

Cross-validation of UR-1505's efficacy in different disease models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UR-1505

Cat. No.: B1683733

[Get Quote](#)

UR-1505: A Comparative Analysis of Efficacy in Atopic Dermatitis

An investigational immunomodulator, **UR-1505**, has been evaluated for the topical treatment of atopic dermatitis. This guide provides a comprehensive comparison of its clinical efficacy against established alternative therapies, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to offer an objective overview of **UR-1505**'s performance in the context of current treatment options.

UR-1505 is a novel small molecule designed to modulate the immune response in inflammatory skin conditions. A Phase II clinical trial was conducted to assess its efficacy and safety in patients with atopic dermatitis. The trial compared three different concentrations of **UR-1505** ointment (0.5%, 1%, and 2%) with a vehicle and a standard-of-care comparator, 0.1% tacrolimus ointment.^[1] The primary measure of success was the change in the Investigator Global Assessment (IGA) score from the beginning of the study.^[1]

The results of this study indicated that **UR-1505** did not demonstrate a clinically significant effect compared to the vehicle and was less effective than 0.1% tacrolimus ointment.^[1] Specifically, the mean change from baseline in the IGA score at day 28 was -1.0 for 0.5% **UR-1505**, -1.2 for 1% **UR-1505**, and -1.5 for 2% **UR-1505**, compared to -1.7 for the vehicle and -2.6 for 0.1% tacrolimus.^[1]

Comparative Efficacy in Atopic Dermatitis

To provide a broader context for **UR-1505**'s performance, the following tables summarize the efficacy of **UR-1505** and a range of alternative topical treatments for atopic dermatitis, based on key clinical trial endpoints.

Table 1: Investigator Global Assessment (IGA) Success in Atopic Dermatitis

Treatment	Concentration	Study	IGA Success Rate (%)	Comparator	Comparator IGA Success Rate (%)
UR-1505	0.5%	Phase II	Not Reported	Vehicle	Not Reported
1%	Phase II	Not Reported	Vehicle	Not Reported	
2%	Phase II	Not Reported	Vehicle	Not Reported	
Tacrolimus	0.1%	Phase II	Not Reported	Vehicle	Not Reported
Pimecrolimus	1%	5-Year Study	>85% (Overall Success)	Topical Corticosteroids	>85% (Overall Success)
Crisaborole	2%	Phase III (AD-301)	32.8% (Clear/Almost Clear with ≥ 2 -grade improvement)	Vehicle	25.4%
2%	Phase III (AD-302)	31.4% (Clear/Almost Clear with ≥ 2 -grade improvement)	Vehicle	18.0%	
Ruxolitinib	1.5%	Phase III (TRuE-AD1/AD2 Pooled)	52.6% (Clear/Almost Clear with ≥ 2 -grade improvement)	Vehicle	11.5%

Table 2: Eczema Area and Severity Index (EASI) Improvement in Atopic Dermatitis

Treatment	Concentration	Study	EASI-75 Achievement Rate (%)	Comparator	Comparator EASI-75 Achievement Rate (%)
Tacrolimus	0.1%	Not Specified	Not Specified	Not Specified	Not Specified
Ruxolitinib	1.5%	Phase III (TRuE-AD1/AD2 Pooled)	62.0%	Vehicle	19.7%

Note: EASI-75 represents a 75% or greater improvement in the Eczema Area and Severity Index from baseline. Data for **UR-1505** on this metric was not available in the reviewed sources.

Experimental Protocols

The following section outlines the general methodology for a clinical trial evaluating a topical treatment for atopic dermatitis, based on the protocol described for the **UR-1505** Phase II trial.

Study Design: A randomized, double-blind, vehicle-controlled, and comparator-controlled clinical trial.

Participant Population: Patients with a clinical diagnosis of atopic dermatitis affecting a specified percentage of their body surface area and with a baseline IGA score indicating mild to moderate disease severity.

Treatment Arms:

- Investigational drug at varying concentrations (e.g., **UR-1505** at 0.5%, 1%, and 2%).
- Vehicle control (the ointment base without the active drug).
- Active comparator (e.g., 0.1% tacrolimus ointment).

Treatment Regimen: Patients apply the assigned topical treatment to affected areas once or twice daily for a specified duration (e.g., 28 days).

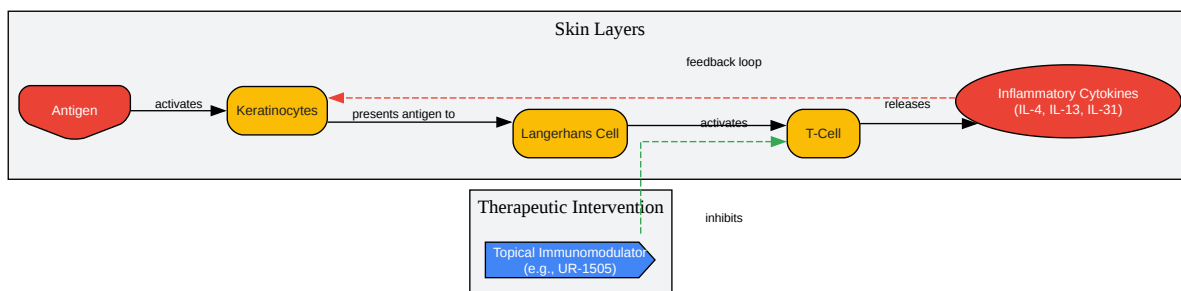
Efficacy Assessments:

- Investigator's Global Assessment (IGA): A static 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe) used by the clinician to assess the overall severity of the atopic dermatitis at baseline and subsequent visits. The primary endpoint is often the proportion of patients achieving an IGA score of 0 or 1 and at least a 2-grade improvement from baseline.
- Eczema Area and Severity Index (EASI): A tool used to measure the extent (area) and severity of atopic dermatitis. The score is calculated based on the assessment of four signs (erythema, induration/papulation, excoriation, and lichenification) in four body regions. A percentage improvement from baseline (e.g., EASI-75) is a common secondary endpoint.
- SCORing Atopic Dermatitis (SCORAD): A composite index that evaluates the extent of the affected area, the intensity of six clinical signs, and subjective symptoms like itching and sleep loss.

Safety Assessments: Monitoring and recording of all adverse events, including application site reactions such as burning, itching, and erythema.

Signaling Pathways and Experimental Workflow

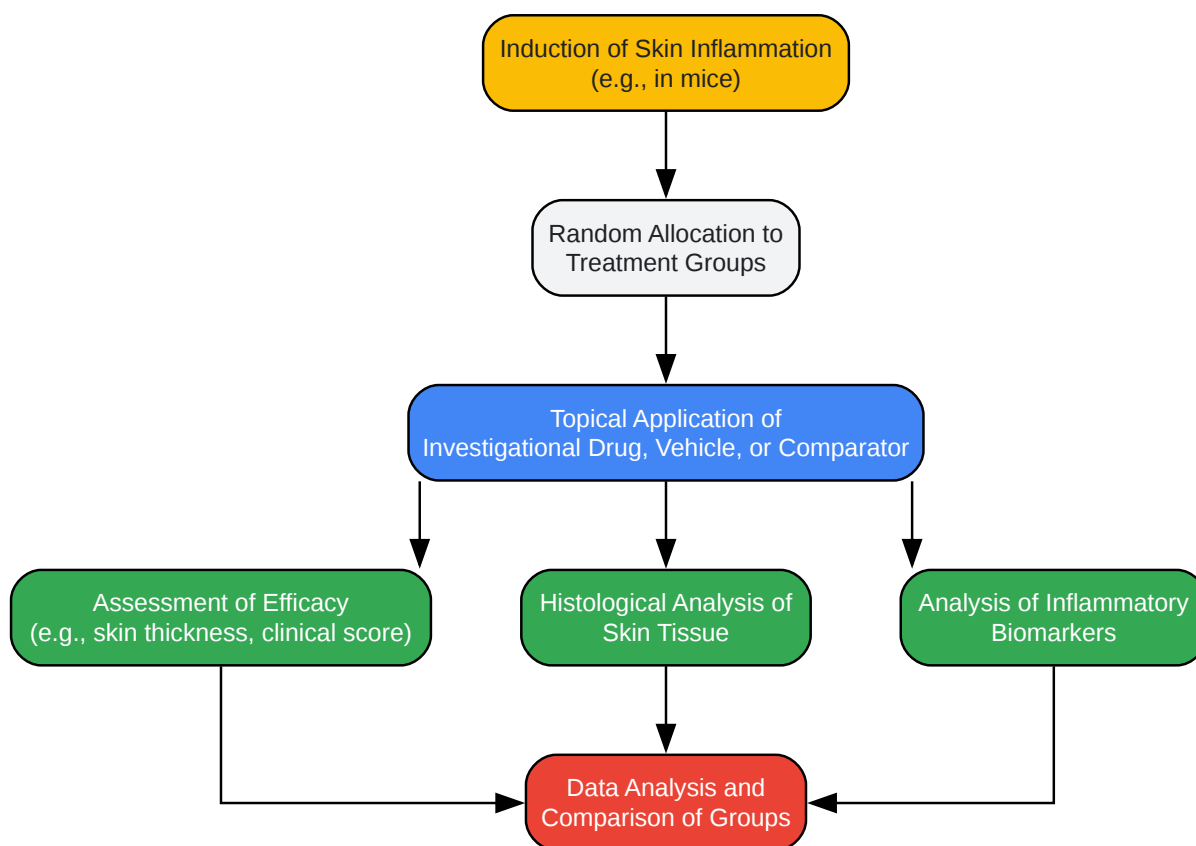
Due to the limited publicly available information on the specific mechanism of action of **UR-1505**, a generalized signaling pathway for an immunomodulatory agent in atopic dermatitis is presented below. This diagram illustrates a hypothetical mechanism where a topical immunomodulator penetrates the skin and inhibits pro-inflammatory signaling cascades within immune cells, leading to a reduction in the inflammatory response characteristic of atopic dermatitis.



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway in atopic dermatitis and the inhibitory action of a topical immunomodulator.

The following diagram illustrates a typical experimental workflow for a preclinical study evaluating a topical agent for skin inflammation, a likely step in the development of a compound like **UR-1505**.



[Click to download full resolution via product page](#)

Caption: A standard workflow for preclinical evaluation of a topical treatment for skin inflammation.

In conclusion, based on the available Phase II clinical trial data, **UR-1505** did not demonstrate superior efficacy to vehicle in the treatment of atopic dermatitis and was less effective than the active comparator, 0.1% tacrolimus ointment. Further research and publication of preclinical data would be necessary to fully evaluate the potential of **UR-1505** in different disease models and to elucidate its precise mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-validation of UR-1505's efficacy in different disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683733#cross-validation-of-ur-1505-s-efficacy-in-different-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com